molecular formula C12H10F2N4O3 B11498893 N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B11498893
M. Wt: 296.23 g/mol
InChI Key: ZIKIXODJTFKRRI-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the Amide Bond: The difluorophenyl group is introduced through a coupling reaction with an appropriate difluorophenyl halide. This is followed by the formation of the amide bond using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: N-(2,5-difluorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-nitro-1H-pyrazol-1-yl)propanoic acid and 2,5-difluoroaniline.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluorophenyl and nitro-pyrazole moieties can interact with the target through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,5-difluorophenyl)-2-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group on the pyrazole ring.

Uniqueness

N-(2,5-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the difluorophenyl and nitro-pyrazole moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and unique reactivity in chemical transformations.

Properties

Molecular Formula

C12H10F2N4O3

Molecular Weight

296.23 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H10F2N4O3/c1-7(17-6-9(5-15-17)18(20)21)12(19)16-11-4-8(13)2-3-10(11)14/h2-7H,1H3,(H,16,19)

InChI Key

ZIKIXODJTFKRRI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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